Cas no 1261978-16-8 (2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid)

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid is a fluorinated aromatic compound featuring both a carboxylic acid and an ethoxycarbonyl functional group. Its structure, incorporating two fluorine substituents, enhances its reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the ethoxycarbonyl group offers versatility for further derivatization, while the fluorinated aromatic rings contribute to increased metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly valuable in the development of bioactive molecules, where precise functional group manipulation is required. Its well-defined chemical properties make it suitable for use in controlled synthetic applications.
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid structure
1261978-16-8 structure
Product Name:2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid
CAS No:1261978-16-8
MF:C16H12F2O4
MW:306.260891914368
MDL:MFCD18322590
CID:2621984
PubChem ID:53228409
Update Time:2025-06-08

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1261978-16-8
    • 2-[4-(ETHOXYCARBONYL)-3-FLUOROPHENYL]-5-FLUOROBENZOIC ACID
    • 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%
    • DTXSID50691942
    • MFCD18322590
    • 4'-(Ethoxycarbonyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid
    • 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid
    • MDL: MFCD18322590
    • Inchi: 1S/C16H12F2O4/c1-2-22-16(21)12-5-3-9(7-14(12)18)11-6-4-10(17)8-13(11)15(19)20/h3-8H,2H2,1H3,(H,19,20)
    • InChI Key: QJUNNTNGOIPNQB-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)OCC)C=CC(=C1)C1C=CC(=CC=1C(=O)O)F

Computed Properties

  • Exact Mass: 306.07036518Da
  • Monoisotopic Mass: 306.07036518Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.6Ų

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329867-5 g
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%; .
1261978-16-8 95%
5g
€1159.00 2023-04-26
abcr
AB329867-5g
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%; .
1261978-16-8 95%
5g
€1159.00 2025-04-21

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid Suppliers

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(CAS:1261978-16-8)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:20
Price ($):687.0
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Additional information on 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid

Introduction to 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic Acid (CAS No. 1261978-16-8)

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261978-16-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of benzoic acid derivatives characterized by the presence of fluorine substituents, which are well-known for their ability to modulate biological activity through various mechanisms. The structural motif of this molecule, featuring both ethoxycarbonyl and fluoro groups, positions it as a promising candidate for further exploration in drug discovery and development.

The ethoxycarbonyl moiety in the para position relative to the fluorine on the phenyl ring introduces a polar carbonyl group, enhancing the compound's solubility in polar solvents and potentially facilitating interactions with biological targets. Additionally, the presence of two fluorine atoms at different positions—both on the aromatic ring—imparts unique electronic and steric properties that can influence binding affinity and selectivity. Such structural features are often exploited to optimize pharmacokinetic profiles and reduce off-target effects.

In recent years, there has been a surge in research focused on fluorinated benzoic acid derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of such compounds in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The fluorine atoms serve as key pharmacophores, enhancing metabolic stability and binding interactions with target proteins. Moreover, the ethoxycarbonyl group can act as a bioisostere for ester functionalities, which are common in drug molecules due to their ability to improve oral bioavailability.

One of the most compelling aspects of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid is its versatility as a building block for more complex molecular architectures. Researchers have leveraged this compound to synthesize novel analogs with enhanced biological activity. For example, modifications at the 3-position fluoro substituent have been shown to fine-tune interactions with specific receptors or enzymes. Similarly, alterations around the ethoxycarbonyl group have enabled the development of derivatives with improved pharmacokinetic properties.

The pharmaceutical industry has long recognized the importance of fluorinated compounds in drug design. Fluorine's ability to modulate lipophilicity, metabolic stability, and electronic properties makes it an invaluable tool for medicinal chemists. 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, with its dual fluorine substituents and polar functional group, exemplifies how strategic incorporation of these elements can yield molecules with high therapeutic potential.

Recent advances in computational chemistry have further accelerated the discovery process for such compounds. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental synthesis. These computational tools have been instrumental in identifying promising candidates like 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid for further validation through experimental studies.

In clinical settings, derivatives of benzoic acid have shown promise in treating conditions ranging from pain and inflammation to metabolic disorders. The unique structural features of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid make it an attractive candidate for addressing unmet medical needs. Its ability to interact selectively with biological targets while maintaining favorable pharmacokinetic properties positions it as a valuable asset in modern drug development pipelines.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct its complex framework efficiently. These synthetic strategies not only ensure high yields but also allow for scalability, which is crucial for industrial applications.

Economic considerations also play a significant role in the adoption of new pharmaceutical entities like 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid. The cost-effectiveness of its synthesis and potential intellectual property landscape influence its commercial viability. As such, optimizing synthetic routes while maintaining quality control remains a key focus for manufacturers.

The environmental impact of producing such compounds cannot be overlooked either. Sustainable chemistry principles are increasingly being integrated into synthetic protocols to minimize waste and reduce energy consumption. Green chemistry approaches aim to develop processes that are not only efficient but also environmentally benign.

Future research directions may explore novel derivatives of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid using combinatorial chemistry or high-throughput screening techniques. These methods enable rapid evaluation of large libraries of compounds, increasing the likelihood of discovering highly potent and selective agents.

In summary,2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid (CAS No. 1261978-16-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its dual fluorine substituents,ethoxycarbonyl group, and overall molecular architecture make it a versatile scaffold for drug discovery efforts aimed at addressing diverse medical conditions.

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Amadis Chemical Company Limited
(CAS:1261978-16-8)
A1118723
Purity:99%
Quantity:5g
Price ($):687.0
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